3-(3-Chloropropoxy)oxane

Protecting group strategy Acid stability Multi-step synthesis

3-(3-Chloropropoxy)oxane (CAS 1378751-20-2), systematically named 3-(3-chloropropoxy)tetrahydro-2H-pyran, is a heterocyclic organochlorine building block with the molecular formula C₈H₁₅ClO₂ and a molecular weight of 178.66 g/mol. The compound belongs to the tetrahydropyran (oxane) ether class, bearing a 3-chloropropoxy substituent at the ring 3-position—the carbon beta to the endocyclic oxygen—making it a constitutionally regular dialkyl ether rather than a mixed O,O-acetal.

Molecular Formula C8H15ClO2
Molecular Weight 178.65 g/mol
Cat. No. B8529730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Chloropropoxy)oxane
Molecular FormulaC8H15ClO2
Molecular Weight178.65 g/mol
Structural Identifiers
SMILESC1CC(COC1)OCCCCl
InChIInChI=1S/C8H15ClO2/c9-4-2-6-11-8-3-1-5-10-7-8/h8H,1-7H2
InChIKeyDKPSYJQCQWYXSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Chloropropoxy)oxane CAS 1378751-20-2 – Positional Isomer Identity for Tetrahydropyranyl Ether Research Sourcing


3-(3-Chloropropoxy)oxane (CAS 1378751-20-2), systematically named 3-(3-chloropropoxy)tetrahydro-2H-pyran, is a heterocyclic organochlorine building block with the molecular formula C₈H₁₅ClO₂ and a molecular weight of 178.66 g/mol . The compound belongs to the tetrahydropyran (oxane) ether class, bearing a 3-chloropropoxy substituent at the ring 3-position—the carbon beta to the endocyclic oxygen—making it a constitutionally regular dialkyl ether rather than a mixed O,O-acetal [1]. This regiochemical distinction fundamentally separates it from the commercially dominant 2-substituted isomer (CAS 42330-88-1, a mixed acetal at the anomeric position) and the 4-substituted isomer (CAS 1247406-64-9), with downstream consequences for chemical stability, lipophilicity, synthetic compatibility, and procurement economics that are quantified below [1].

Why 3-(3-Chloropropoxy)oxane Cannot Be Interchanged with the 2- or 4-Positional Isomers in Synthesis


All three positional isomers of (chloropropoxy)oxane share an identical molecular formula and mass, yet they are not functionally interchangeable. The 2-substituted isomer (CAS 42330-88-1) is a mixed O,O-acetal at the anomeric carbon and undergoes facile acid-catalyzed hydrolysis—a property exploited for the tetrahydropyranyl (THP) protecting group but disqualifying it from any synthetic sequence involving acidic conditions [1]. In contrast, the 3-substituted isomer is a regular dialkyl ether that resists acid cleavage, enabling orthogonal protecting-group strategies and multi-step syntheses where acid stability is mandatory. The 4-substituted isomer (CAS 1247406-64-9) shares the ether character of the 3-isomer but differs substantially in lipophilicity (logP 0.81 vs. 1.81), altering partitioning behavior in extraction, chromatography, and biological assays . Furthermore, the 3-isomer is a specialty research chemical with limited supplier coverage, whereas the 2-isomer is a bulk commodity—procurement lead times and cost structures diverge by more than three orders of magnitude on a per-gram basis. These three dimensions—chemical stability class, physicochemical property profile, and supply-chain economics—collectively prevent casual substitution.

Head-to-Head Evidence Guide: 3-(3-Chloropropoxy)oxane vs. Positional Isomers and Halogen Analogs


Chemical Stability Class: Regular Ether (3-Isomer) vs. Acid-Labile Acetal (2-Isomer)

3-(3-Chloropropoxy)oxane is a constitutionally regular dialkyl ether (O–C linkage at a non-anomeric ring carbon) and therefore lacks the acid lability characteristic of 2-(3-chloropropoxy)oxane, which is a mixed O,O-acetal at the anomeric C-2 position [1]. Established protecting-group stability tables classify THP ethers (2-substituted tetrahydropyranyl ethers) as labile at pH ≤ 1 (both room temperature and 100 °C), whereas simple dialkyl ethers are stable across the full pH range (pH <1 to >12) [1][2]. This means the 2-isomer undergoes hydrolysis under mildly acidic aqueous conditions within minutes to hours at room temperature, while the 3-isomer remains intact [2].

Protecting group strategy Acid stability Multi-step synthesis

Lipophilicity (logP) Differentiation Across 2-, 3-, and 4-Positional Isomers

The three positional isomers of (chloropropoxy)oxane display materially different computed logP values, directly impacting extraction efficiency, reversed-phase chromatographic retention, and predicted membrane permeability [1]. 3-(3-Chloropropoxy)oxane has a computed logP of 1.81 , placing it intermediate between the more lipophilic 2-isomer (logP 2.16) [1] and the less lipophilic 4-isomer (logP 0.81) . This represents a ΔlogP of 0.35 units versus the 2-isomer and 1.00 units versus the 4-isomer.

Lipophilicity logP Chromatographic retention Membrane permeability

Procurement Cost and Supplier Availability: 3-Isomer as a Specialty Research Chemical

The supply-chain profile of 3-(3-chloropropoxy)oxane is radically different from that of the 2-isomer. The 2-isomer is a bulk commodity stocked by ≥6 major global suppliers (TCI, Sigma-Aldrich, Aladdin, Chem-Impex, BOC Sciences, AK Scientific) in 25 g to multi-kg quantities . The 3-isomer is a specialty screening compound offered by only two identified suppliers—Enamine (via aggregator platforms) and Leyan—with maximum listed pack sizes of 10 g and pricing that reflects custom-synthesis economics rather than catalog stock pricing [1].

Procurement economics Supplier landscape Cost per gram Lead time

Purity Specification Comparison: 3-Isomer (95%) vs. 2-Isomer (≥97% GC)

The commercial purity specification for 3-(3-chloropropoxy)oxane is 95% (area-normalized, method not explicitly stated as GC) , whereas the 2-positional isomer is routinely supplied at ≥97.0% purity by gas chromatography (GC) from major vendors such as TCI . The 2-percentage-point purity gap has practical implications: for fragment-based drug discovery or parallel library synthesis where stoichiometric precision is required, the 95% material may necessitate in-house re-purification (e.g., flash chromatography or fractional distillation) prior to use, adding one synthetic step and associated yield loss.

Purity specification GC assay Quality control Analytical benchmarking

Synthetic Compatibility: Orthogonal Stability Enables Acidic Reaction Sequences

Because 3-(3-chloropropoxy)oxane is a regular dialkyl ether rather than an acetal, it withstands reaction conditions that would cleave the 2-isomer [1]. Specifically, the 2-substituted THP ether is documented to hydrolyze at pH ≤ 1 at room temperature and is also labile toward Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) and protic acid reagents (e.g., PPTS, TsOH, dilute HCl) [1][2]. The 3-isomer is structurally incapable of forming the resonance-stabilized oxocarbenium ion intermediate required for acid-mediated cleavage, and thus remains intact under these conditions. This enables synthetic sequences where an acid-mediated transformation (e.g., Boc deprotection with TFA, acetal hydrolysis, Friedel–Crafts alkylation, or silica gel chromatography) must be performed in the presence of the chloropropoxy-oxane moiety [2].

Orthogonal protecting groups Acid-mediated synthesis Reaction compatibility Synthetic route design

When to Prioritize 3-(3-Chloropropoxy)oxane: Application Scenarios Grounded in Differentiated Evidence


Multi-Step Synthesis Requiring Acid-Stable Chloroalkyl-THP Ether Linkers

In synthetic routes where a 3-chloropropoxy handle must survive acid-mediated transformations—such as Boc deprotection with TFA, acetal hydrolysis, or Lewis acid-catalyzed cyclizations—3-(3-chloropropoxy)oxane is mechanistically required because its regular ether constitution precludes the acid-catalyzed hydrolysis pathway that would cleave the 2-substituted THP acetal [1]. This scenario commonly arises in the synthesis of complex natural product analogs, PROTAC linker intermediates, and polyfunctional pharmaceutical building blocks where orthogonal protection is essential [1].

Medicinal Chemistry SAR campaigns Targeting Intermediate Lipophilicity (logP ~1.8)

When a structure–activity relationship (SAR) study requires a tetrahydropyranyl ether substituent with a logP near 1.8—intermediate between the more lipophilic 2-isomer (logP 2.16) and the more hydrophilic 4-isomer (logP 0.81)—the 3-isomer offers a distinct physicochemical profile that directly influences membrane permeability, metabolic stability, and off-target binding . The ΔlogP of 0.35 versus the 2-isomer is pharmacokinetically meaningful and can alter in vitro ADME parameters such as Caco-2 permeability and microsomal stability .

Fragment-Based Drug Discovery and DNA-Encoded Library (DEL) Synthesis

The chloropropyl chain of 3-(3-chloropropoxy)oxane serves as a versatile synthetic handle for nucleophilic displacement (Finkelstein reaction with NaI, amination, thioether formation) or for elongation via the chloro leaving group [2]. In DEL technology and fragment elaboration workflows, the acid-stable ether linkage of the 3-isomer broadens the scope of on-DNA chemistry by tolerating acidic reaction conditions that are incompatible with the 2-isomer [2]. The compound's rarity and specialty-supplier status position it as a custom-synthesis building block for proprietary library construction rather than a commodity intermediate [2].

Process Chemistry Development Requiring Stable Ether Linkers Under Acidic Workup

Industrial process routes that incorporate acidic aqueous workup steps (e.g., quench of organometallic reactions with dilute HCl, extraction at low pH, or acidic ion-exchange purification) demand ether linkers that are categorically stable to acid. The 3-isomer satisfies this requirement, while the 2-isomer (THP acetal) would suffer partial or complete cleavage during such workup, compromising yield and generating tetrahydropyranol byproducts that complicate purification [1]. Process chemists evaluating the 3-isomer should note the ~6,000× cost premium over the 2-isomer and reserve its use for steps where acid stability is mechanistically indispensable [2].

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